molecular formula C10H12ClNO2 B263394 N-[2-(4-Chlorophenoxy)ethyl]acetamide CAS No. 104053-89-6

N-[2-(4-Chlorophenoxy)ethyl]acetamide

Cat. No. B263394
CAS RN: 104053-89-6
M. Wt: 213.66 g/mol
InChI Key: FEGSIXOPPFWXRU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-[2-(4-Chlorophenoxy)ethyl]acetamide” is C10H12ClNO2 . The InChI Code is 1S/C10H11Cl2NO2/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) .


Physical And Chemical Properties Analysis

“N-[2-(4-Chlorophenoxy)ethyl]acetamide” is a powder at room temperature . The molecular weight is 213.66 .

Scientific Research Applications

Chlorophenols and Environmental Impact

  • Chlorophenols in Waste Incineration : A study focusing on chlorophenols (CPs), chemicals structurally related to N-[2-(4-Chlorophenoxy)ethyl]acetamide, discusses their presence as precursors to dioxins in chemical and thermal processes like Municipal Solid Waste Incineration (MSWI). This review highlights the environmental persistence of CPs and their role in forming more toxic compounds through incomplete combustion and other pathways. It suggests a significant environmental impact, with CPs acting both as pollutants and precursors to more hazardous substances (Peng et al., 2016).

Herbicide Toxicity and Environmental Concerns

  • 2,4-D Herbicide Toxicity : Another study provides a scientometric review of 2,4-D herbicide toxicity, a compound with functional similarities to N-[2-(4-Chlorophenoxy)ethyl]acetamide. This research analyzes global trends in studying the toxicological impact of 2,4-D, identifying it as a widespread environmental pollutant with significant effects on non-target species, suggesting a need for careful management and further research into its ecological impacts (Zuanazzi et al., 2020).

Degradation and Environmental Remediation

  • Acetaminophen Degradation by AOPs : Research on the degradation of acetaminophen, a compound with structural similarities, by Advanced Oxidation Processes (AOPs) provides insights into potential environmental remediation techniques that could be applicable to similar compounds like N-[2-(4-Chlorophenoxy)ethyl]acetamide. This study reviews kinetic models, degradation pathways, and by-products of acetaminophen degradation, offering a framework for understanding how similar chemicals might be broken down in aquatic environments and the potential toxicological impacts of their by-products (Qutob et al., 2022).

Synthetic Chemistry and Ligand Design

  • Synthetic Organic Chemistry Based on N-Ar Axis : A comprehensive review on synthetic organic chemistry focuses on the development of chemoselective N-acylation reagents and chiral ligands, based on the N-Ar axis concept. This study presents systematic research into the structure-reactivity relationship of various acetamide derivatives, contributing to advancements in chemoselectivity and ligand design for asymmetric catalysis. The research findings on N-acyl-N-(2-chlorophenyl) compounds could provide a foundational understanding of the chemical behaviors and applications of similar structures to N-[2-(4-Chlorophenoxy)ethyl]acetamide (Kondo & Murakami, 2001).

Safety and Hazards

The safety information available indicates that “N-[2-(4-Chlorophenoxy)ethyl]acetamide” is potentially hazardous. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGSIXOPPFWXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801288394
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-Chlorophenoxy)ethyl]acetamide

CAS RN

104053-89-6
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104053-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801288394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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